molecular formula C19H26N4O2 B6123019 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one

Cat. No.: B6123019
M. Wt: 342.4 g/mol
InChI Key: WFVFCDJZSCZSMY-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Alkylation: The piperazine derivative is then alkylated using methyl iodide to introduce the methyl group.

    Cyclization: The alkylated piperazine is reacted with a suitable pyrimidine precursor under basic conditions to form the pyrimidinone ring.

    Final Assembly: The final compound is obtained by reacting the intermediate with propyl bromide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.

    Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced forms of the pyrimidinone ring.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent targeting neurological disorders, cardiovascular diseases, and cancer.

    Biological Research: The compound is used in studies investigating receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Industrial Applications: It is explored for its use in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an antagonist or agonist at certain receptors, thereby altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their alpha1-adrenergic receptor antagonistic properties.

Uniqueness

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one is unique due to its specific structural features, such as the combination of a piperazine ring with a pyrimidinone moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-4-5-17-14(2)20-19(21-18(17)24)23-12-10-22(11-13-23)15-6-8-16(25-3)9-7-15/h6-9H,4-5,10-13H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVFCDJZSCZSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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